N6-Octanoyl Cordycepin
CAS No.: 77378-05-3
Cat. No.: VC0193308
Molecular Formula: C18H27N5O4
Molecular Weight: 377.44
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77378-05-3 |
|---|---|
| Molecular Formula | C18H27N5O4 |
| Molecular Weight | 377.44 |
| IUPAC Name | N-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide |
| Standard InChI | InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13?,18+/m0/s1 |
| SMILES | CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
Introduction
Chemical Structure and Properties
Molecular Structure
N6-Octanoyl Cordycepin is characterized by the following chemical identifiers:
| Property | Value |
|---|---|
| Chemical Name | N-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide |
| CAS Number | 77378-05-3 |
| Molecular Formula | C18H27N5O4 |
| Molecular Weight | 377.4 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 9 |
The structural formula of N6-Octanoyl Cordycepin consists of the cordycepin backbone (3'-deoxyadenosine) with an octanoyl group attached at the N6 position of the purine ring .
Structural Characteristics
The key structural features of N6-Octanoyl Cordycepin include:
-
A purine nucleoside core derived from cordycepin
-
The absence of a hydroxyl group at the 3' position of the ribose sugar (characteristic of cordycepin)
-
An octanoyl (C8H15O) group attached to the N6 position of the adenine ring
-
Retention of the hydroxyl groups at the 2' and 5' positions of the ribose sugar
This structure combines the unique features of cordycepin with the lipophilic properties contributed by the octanoyl chain, potentially enhancing cell membrane permeability and metabolic stability.
Synthesis and Characterization
Synthetic Approaches
The synthesis of N6-Octanoyl Cordycepin typically involves selective acylation of the N6 amino group of cordycepin using octanoyl chloride or similar activated octanoic acid derivatives under controlled conditions. The synthesis must ensure selectivity for the N6 position without modifying other reactive groups such as the 2' and 5' hydroxyl groups on the ribose moiety .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable data for confirming the structure of N6-Octanoyl Cordycepin. Key spectroscopic data includes:
| Position | 13C NMR Data (δ, ppm) |
|---|---|
| C-2 | 152.7 |
| C-4 | 149.0 |
| C-5 | 119.2 |
| C-6 | 156.2 |
| C-8 | 139.5 |
| C-1′ | 91.1 |
| C-2′ | 74.9 |
| C-3′ | 34.2 |
| C-4′ | 81.0 |
| C-5′ | 62.8 |
These spectroscopic data points correspond to the cordycepin backbone structure, with additional signals from the octanoyl chain typically appearing in the aliphatic region of the spectrum .
Relationship to Cordycepin and Other Derivatives
Comparison with Parent Compound
N6-Octanoyl Cordycepin differs from cordycepin in the following key aspects:
| Feature | Cordycepin | N6-Octanoyl Cordycepin |
|---|---|---|
| Molecular Formula | C10H13N5O3 | C18H27N5O4 |
| Molecular Weight | 251.24 g/mol | 377.4 g/mol |
| Lipophilicity | Lower | Higher due to octanoyl chain |
| Metabolic Stability | Relatively low | Potentially enhanced |
| N6 Position | Free amino group | Octanoyl substitution |
The N6 modification is particularly significant as it protects one of the key sites of metabolic degradation while potentially enhancing cell penetration due to increased lipophilicity .
Rationale for N6 Modification
Research into N6-acylated cordycepin derivatives stems from several motivations:
-
Cordycepin is rapidly metabolized in vivo, limiting its therapeutic potential
-
N6 position modification can protect against deamination, a major metabolic pathway
-
Addition of fatty acid chains like octanoyl can improve membrane permeability
-
Modified derivatives may exhibit enhanced or altered biological activities compared to the parent compound
Research Developments and Future Directions
Current Research Status
Current research on N6-Octanoyl Cordycepin appears to be focused on:
-
Optimizing synthesis methods for improved yields and purity
-
Evaluating metabolic stability compared to unmodified cordycepin
-
Assessing biological activities, particularly antimicrobial and anticancer properties
-
Investigating structure-activity relationships to inform further derivative development
Challenges and Opportunities
Several challenges and opportunities exist in the development of N6-Octanoyl Cordycepin as a therapeutic agent:
| Challenges | Opportunities |
|---|---|
| Limited specific research data | Novel therapeutic applications |
| Production scalability | Enhanced pharmacokinetic profile |
| Formulation for optimal delivery | Combination with other therapies |
| Comprehensive toxicological assessment | Potential for metabolic disease applications |
Future Research Directions
Future research on N6-Octanoyl Cordycepin should address:
-
Comprehensive pharmacokinetic and pharmacodynamic studies
-
Mechanism of action investigations at the molecular level
-
Comparative studies with other N6-modified cordycepin derivatives
-
Development of improved synthetic routes for large-scale production
-
Exploration of disease-specific therapeutic applications, particularly in cancer, infectious diseases, and degenerative conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume